5-CHLORO-1-(2-CHLOROBENZYL)-3-HYDROXY-3-[2-OXO-2-(4-PYRIDYL)ETHYL]-1,3-DIHYDRO-2H-INDOL-2-ONE
Overview
Description
5-CHLORO-1-(2-CHLOROBENZYL)-3-HYDROXY-3-[2-OXO-2-(4-PYRIDYL)ETHYL]-1,3-DIHYDRO-2H-INDOL-2-ONE is a complex organic compound with a unique structure that includes a chlorobenzyl group, a hydroxy group, and a pyridinyl ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-CHLORO-1-(2-CHLOROBENZYL)-3-HYDROXY-3-[2-OXO-2-(4-PYRIDYL)ETHYL]-1,3-DIHYDRO-2H-INDOL-2-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via a Friedel-Crafts alkylation reaction, where the indole core reacts with 2-chlorobenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Addition of the Hydroxy Group: The hydroxy group can be introduced through a hydroxylation reaction, which may involve the use of oxidizing agents such as hydrogen peroxide or osmium tetroxide.
Incorporation of the Pyridinyl Ethyl Group: The pyridinyl ethyl group can be added through a nucleophilic substitution reaction, where the indole derivative reacts with a pyridinyl ethyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-CHLORO-1-(2-CHLOROBENZYL)-3-HYDROXY-3-[2-OXO-2-(4-PYRIDYL)ETHYL]-1,3-DIHYDRO-2H-INDOL-2-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The carbonyl group can be reduced to a hydroxy group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Chromium trioxide, potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, halides.
Coupling: Boronic acids, palladium catalysts.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of hydroxy derivatives.
Substitution: Formation of substituted benzyl derivatives.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
5-CHLORO-1-(2-CHLOROBENZYL)-3-HYDROXY-3-[2-OXO-2-(4-PYRIDYL)ETHYL]-1,3-DIHYDRO-2H-INDOL-2-ONE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-CHLORO-1-(2-CHLOROBENZYL)-3-HYDROXY-3-[2-OXO-2-(4-PYRIDYL)ETHYL]-1,3-DIHYDRO-2H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
5-chloro-1-(2-chlorobenzyl)-3-hydroxy-3-[2-oxo-2-(3-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one: Similar structure with a different position of the pyridinyl group.
5-chloro-1-(2-chlorobenzyl)-3-hydroxy-3-[2-oxo-2-(2-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one: Similar structure with a different position of the pyridinyl group.
5-chloro-1-(2-chlorobenzyl)-3-hydroxy-3-[2-oxo-2-(4-pyridinyl)propyl]-1,3-dihydro-2H-indol-2-one: Similar structure with a different alkyl chain length.
Uniqueness
The uniqueness of 5-CHLORO-1-(2-CHLOROBENZYL)-3-HYDROXY-3-[2-OXO-2-(4-PYRIDYL)ETHYL]-1,3-DIHYDRO-2H-INDOL-2-ONE lies in its specific combination of functional groups and their positions, which confer distinct chemical and biological properties. This compound’s unique structure allows it to interact with specific molecular targets and pathways, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
5-chloro-1-[(2-chlorophenyl)methyl]-3-hydroxy-3-(2-oxo-2-pyridin-4-ylethyl)indol-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16Cl2N2O3/c23-16-5-6-19-17(11-16)22(29,12-20(27)14-7-9-25-10-8-14)21(28)26(19)13-15-3-1-2-4-18(15)24/h1-11,29H,12-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPORNLCHUMZVFI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=C(C=C(C=C3)Cl)C(C2=O)(CC(=O)C4=CC=NC=C4)O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16Cl2N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.